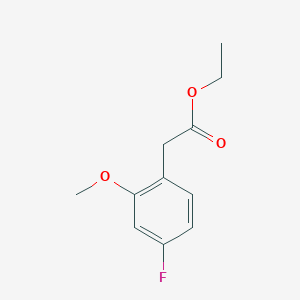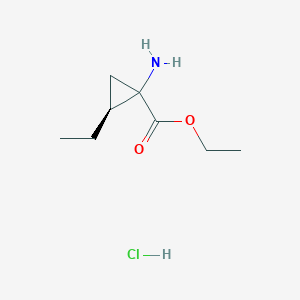
2,3,5-Triphenylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,5-Triphenylpyridine is a heterocyclic aromatic compound with the molecular formula C23H17N. It is characterized by a pyridine ring substituted with three phenyl groups at the 2, 3, and 5 positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-Triphenylpyridine typically involves the cyclization of ketoximes with phenylacetic acids. One notable method utilizes a strontium-doped lanthanum cobaltite perovskite (La0.6Sr0.4CoO3) as a heterogeneous catalyst. This catalyst facilitates the oxidative functionalization of the sp3 C–H bond in phenylacetic acid, leading to the formation of the desired triphenylpyridine structure .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the use of recyclable heterogeneous catalysts like La0.6Sr0.4CoO3 suggests potential for scalable and environmentally friendly production processes .
Analyse Chemischer Reaktionen
Types of Reactions: 2,3,5-Triphenylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the pyridine ring or the phenyl substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the pyridine nitrogen.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the phenyl rings .
Wissenschaftliche Forschungsanwendungen
2,3,5-Triphenylpyridine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the development of materials with specific electronic and optical properties, such as organic semiconductors and light-emitting diodes
Wirkmechanismus
The mechanism of action of 2,3,5-Triphenylpyridine involves its interaction with molecular targets through its aromatic and nitrogen-containing structure. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its phenyl groups also enable π-π interactions with other aromatic systems, contributing to its biological and chemical activities .
Vergleich Mit ähnlichen Verbindungen
2,4,6-Triphenylpyridine: Another triphenyl-substituted pyridine with different substitution positions.
2,5-Diphenyl-1,3-oxazoline: A structurally related compound with an oxazoline ring instead of a pyridine ring.
Uniqueness: 2,3,5-Triphenylpyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where other triphenylpyridine derivatives may not be as effective .
Eigenschaften
Molekularformel |
C23H17N |
|---|---|
Molekulargewicht |
307.4 g/mol |
IUPAC-Name |
2,3,5-triphenylpyridine |
InChI |
InChI=1S/C23H17N/c1-4-10-18(11-5-1)21-16-22(19-12-6-2-7-13-19)23(24-17-21)20-14-8-3-9-15-20/h1-17H |
InChI-Schlüssel |
UPXUEBAVPGYKCC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=C(N=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


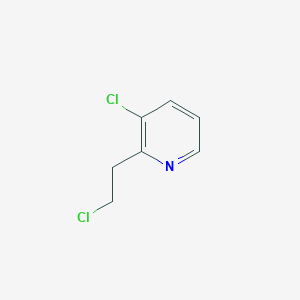
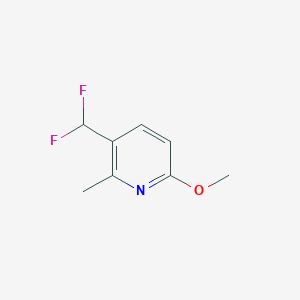
![N-[7-(1,3-Benzothiazol-2-yl)-9,9-didecyl-9H-fluoren-2-yl]acetamide](/img/structure/B13126892.png)
![6-Amino-2-methyl-[3,4'-bipyridine]-5-carboxamide](/img/structure/B13126899.png)
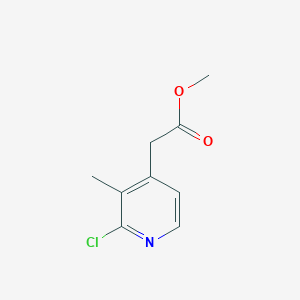
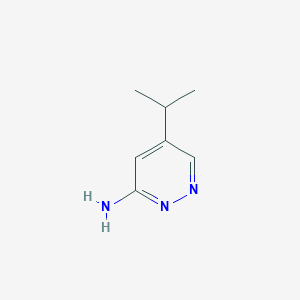
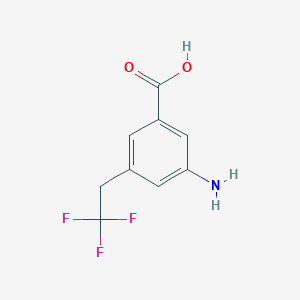

![2-([2,2'-Bithiophen]-5-yl)-3-phenylthiazolidin-4-one](/img/structure/B13126926.png)



